molecular formula C17H22ClN3O2 B2535292 N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-27-9

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No. B2535292
CAS RN: 1013765-27-9
M. Wt: 335.83
InChI Key: PTTIGVBNRUHKIM-UHFFFAOYSA-N
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Description

“N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The compound also includes a 2-chlorobenzyl group and a propoxy group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves nucleophilic substitution reactions . For instance, 2-chlorobenzoic acid can be prepared by the oxidation of 2-chlorotoluene .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Pyrazole derivatives, including compounds similar to N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, have been synthesized and evaluated for their antimicrobial properties. For instance, a study highlighted the synthesis of pyrazole-1-carboxamide derivatives and their in vitro antimicrobial activity against several pathogens (Sharshira & Hamada, 2011). This indicates a potential application in developing new antimicrobial agents.

Neuroprotection and Anticonvulsant Effects

Research on pyrazole derivatives has also shown promising results in neuroprotection and anticonvulsant activities. A study found that a novel pyrazolecarboxamide derivative exhibited protective effects against oxidative stress and DNA damage in an aquatic model exposed to lead nitrate, suggesting potential for neuroprotective applications (Soliman et al., 2019).

Herbicidal Activity

The synthesis of pyrazole-4-carboxamide derivatives and their evaluation as herbicides under flooded conditions revealed that specific substituents on the pyrazole ring significantly influence herbicidal activity and crop safety. This research proposes potential agricultural applications, especially as rice herbicides (Ohno et al., 2004).

Anticancer Activity

A series of 1-H-pyrazole-3-carboxamide-based inhibitors targeting histone deacetylase (HDAC) and cyclin-dependent kinase (CDK) have been reported to show potent in vitro and in vivo anticancer activity. These findings suggest the role of pyrazole derivatives in cancer therapy by inhibiting critical enzymes involved in cancer cell growth and proliferation (Cheng et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O2/c1-3-9-21-12-14(17(20-21)23-10-4-2)16(22)19-11-13-7-5-6-8-15(13)18/h5-8,12H,3-4,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTIGVBNRUHKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

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